8beta-Tigloyloxyreynosin

CAS No.:

Cat. No.: VC20672911

Molecular Formula: C20H26O5

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H26O5 |

|---|---|

| Molecular Weight | 346.4 g/mol |

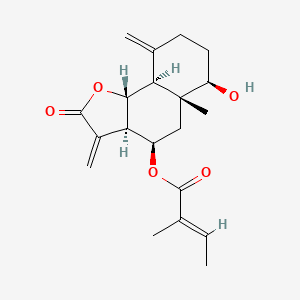

| IUPAC Name | [(3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl] (E)-2-methylbut-2-enoate |

| Standard InChI | InChI=1S/C20H26O5/c1-6-10(2)18(22)24-13-9-20(5)14(21)8-7-11(3)16(20)17-15(13)12(4)19(23)25-17/h6,13-17,21H,3-4,7-9H2,1-2,5H3/b10-6+/t13-,14-,15-,16-,17+,20+/m1/s1 |

| Standard InChI Key | FDDKULNHLFGRDK-TXHJDUPMSA-N |

| Isomeric SMILES | C/C=C(\C)/C(=O)O[C@@H]1C[C@]2([C@@H](CCC(=C)[C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)O)C |

| Canonical SMILES | CC=C(C)C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C |

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Identification

8beta-Tigloyloxyreynosin is defined by its IUPAC name:

Its stereochemistry is encoded in the SMILES notation:

The compound’s identity is confirmed through advanced analytical techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 80368-31-6 | |

| Molecular Formula | ||

| Molecular Weight | 346.4 g/mol | |

| Exact Mass | 346.17802393 g/mol | |

| IUPAC Name | See above | |

| InChI Key | FDDKULNHLFGRDK-TXHJDUPMSA-N |

Stereochemical Configuration

The compound’s bioactivity is tightly linked to its stereochemistry, which includes multiple chiral centers. X-ray crystallography and circular dichroism (CD) analyses reveal a trans-fused bicyclic system with the tigloyloxy group at the C-8β position . This configuration enhances molecular rigidity, facilitating interactions with hydrophobic binding pockets in target proteins.

Physicochemical Properties

Solubility and Lipophilicity

Table 2: Key Physicochemical Parameters

| Parameter | Value | Source |

|---|---|---|

| Topological Polar Surface Area | 72.80 Ų | |

| Rotatable Bonds | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Hydrogen Bond Donors | 1 |

Synthesis and Structural Derivatives

Natural Extraction Methods

The compound is primarily isolated from Artemisia species via ethanol extraction followed by silica gel chromatography . Yields range from 0.002–0.005% (w/w), necessitating improved purification protocols.

Synthetic Approaches

Total synthesis remains elusive due to stereochemical complexity. Semi-synthetic routes involve:

-

Esterification: Coupling of reynosin with tiglic acid using N,N'-dicyclohexylcarbodiimide (DCC).

-

Lactonization: Acid-catalyzed cyclization of hydroxy acids at 80°C.

Analytical and Characterization Techniques

Spectroscopic Methods

-

: Distinct signals at δ 5.78 (H-13, tiglate vinyl proton) and δ 6.25 (H-3, lactone proton) .

-

: Carbonyl resonances at δ 170.2 (tiglate ester) and δ 176.9 (lactone) .

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 70:30 methanol-water) achieves baseline separation with a retention time of 12.3 minutes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume